
(2H-1,3-Dithiol-2-ylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2H-1,3-Dithiol-2-ylidene)acetaldehyde is an organic compound characterized by the presence of a dithiol ring and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)acetaldehyde typically involves the reaction of 1,3-dithiol-2-thione with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dithiol ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can react with the dithiol ring under mild conditions.
Major Products Formed
Oxidation: Formation of (2H-1,3-Dithiol-2-ylidene)acetic acid.
Reduction: Formation of (2H-1,3-Dithiol-2-ylidene)ethanol.
Substitution: Formation of various substituted dithiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2H-1,3-Dithiol-2-ylidene)acetaldehyde serves as a versatile building block for the construction of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between dithiol-containing molecules and biological targets. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and sensors. Its unique electronic properties make it suitable for applications in electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)acetaldehyde involves its interaction with molecular targets through its dithiol and aldehyde functional groups. The dithiol ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloproteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2H-1,3-Dithiol-2-ylidene)ethanol
- (2H-1,3-Dithiol-2-ylidene)acetic acid
- (2H-1,3-Dithiol-2-ylidene)propionaldehyde
Uniqueness
(2H-1,3-Dithiol-2-ylidene)acetaldehyde is unique due to the presence of both a dithiol ring and an aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a broader range of applications in various fields, making it a valuable tool for scientific research and industrial applications.
Propiedades
Número CAS |
88313-06-8 |
|---|---|
Fórmula molecular |
C5H4OS2 |
Peso molecular |
144.2 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C5H4OS2/c6-2-1-5-7-3-4-8-5/h1-4H |
Clave InChI |
AEWRCWHGIXHGTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=CC=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


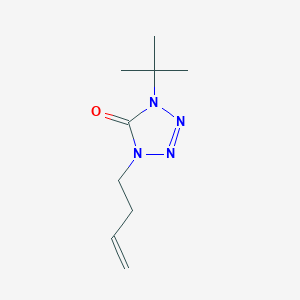
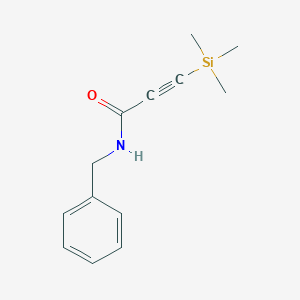
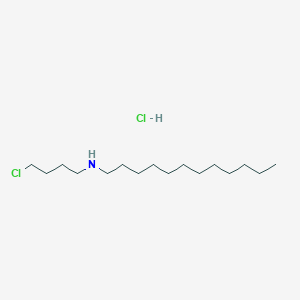
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
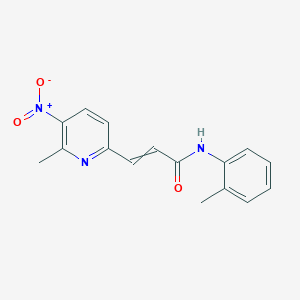
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
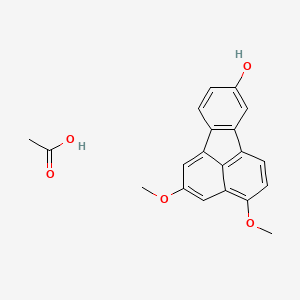
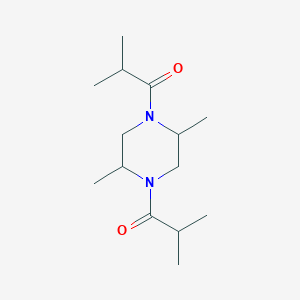
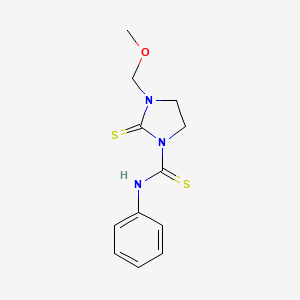
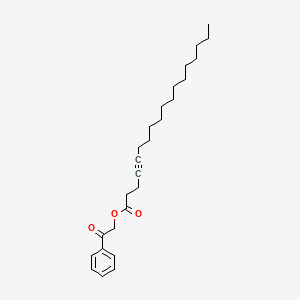
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
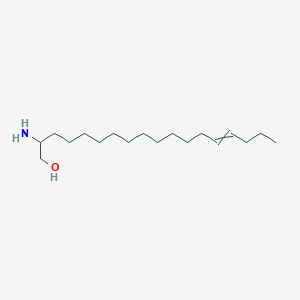
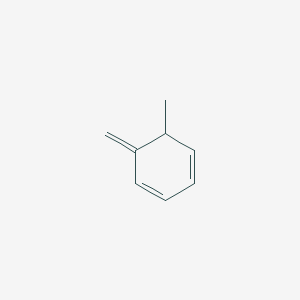
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
